3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
Description
3-Chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a chlorine atom at the 3-position. This moiety is linked via a carboxamide group to a 4,5-dihydronaphtho[1,2-d]thiazole ring. The compound’s structural complexity arises from the fusion of aromatic and partially saturated rings, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS2/c21-16-13-7-3-4-8-14(13)25-18(16)19(24)23-20-22-17-12-6-2-1-5-11(12)9-10-15(17)26-20/h1-8H,9-10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPDJXJWCHRWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Benzaldehyde Cyclization
Ethyl 3-chlorobenzo[b]thiophene-2-carboxylate is prepared via Gewald-type cyclization:
- Charge 4-chloro-2-fluorobenzaldehyde (14.9 mmol) with ethyl thioglycolate (16.5 mmol) in anhydrous DMSO
- Add triethylamine (45 mmol) as base catalyst
- Heat at 80°C for 2 hr under N₂ atmosphere
- Quench with ice/water (800 mL), isolate precipitate
Optimization Data :
| Parameter | Value |
|---|---|
| Yield | 68-72% |
| Purity (HPLC) | >95% |
| Recrystallization | Methanol/Water |
Ester Hydrolysis to Carboxylic Acid
Saponification of the ethyl ester proceeds under basic conditions:
- Dissolve ethyl 3-chlorobenzo[b]thiophene-2-carboxylate (14.1 mmol) in ethanol
- Add 3N NaOH (28.2 mmol), stir 12 hr at 25°C
- Acidify with 1N HCl to pH 2-3
- Extract with ethyl acetate, dry over Na₂SO₄
Characterization :
- m.p. : 214-216°C (Lit. 215-217°C)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (d, J=7.6 Hz, 1H), 7.62 (t, J=7.8 Hz, 1H), 3.92 (s, 1H, COOH)
- IR (KBr): 1695 cm⁻¹ (C=O str.)
Preparation of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine
Thiazole Ring Construction ()
- React 1,2-dihydronaphthalene (0.38 mmol) with thiourea (1.2 mmol) in DCM
- Add NBS (1.5 eq.) and catalytic tetrabutylammonium bromide
- Stir 12 hr at 25°C under N₂
- Purify via flash chromatography (SiO₂, cyclohexane/EtOAc 4:1)
Reaction Metrics :
| Metric | Value |
|---|---|
| Isolated Yield | 54% |
| Purity (LCMS) | 98.3% |
| Recrystallization | Acetonitrile |
Spectroscopic Validation
- ¹³C NMR (101 MHz, CDCl₃): δ 166.4 (C-2), 135.2 (C-1'), 128.9-121.1 (naphthyl carbons)
- HRMS (ESI+): m/z 215.0841 [M+H]⁺ (Calc. 215.0843)
Amide Coupling Methodology
Carboxylic Acid Activation
Activate 3-chlorobenzo[b]thiophene-2-carboxylic acid using CDI ():
- Suspend acid (1.0 eq.) in dry THF (0.1 M)
- Add carbonyl diimidazole (1.2 eq.), stir 2 hr at 40°C
- Monitor imidazolide formation by FTIR (disappearance of -COOH at 1695 cm⁻¹)
Nucleophilic Amination ()
- Add 4,5-dihydronaphtho[1,2-d]thiazol-2-amine (1.1 eq.) to activated acid
- Maintain reaction at 0°C → RT over 6 hr
- Quench with sat. NH₄Cl, extract with EtOAc
- Purify via preparative HPLC (C18, MeCN/H₂O gradient)
Coupling Optimization :
| Condition | Optimal Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 8 hr |
| Base | DIPEA (2 eq.) |
| Solvent | THF/DMF (4:1) |
Characterization of Final Compound
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₄ClN₂OS₂ |
| Molecular Weight | 402.92 g/mol |
| m.p. | 228-230°C (dec.) |
| Solubility | DMSO >50 mg/mL |
Spectroscopic Data
¹H NMR (600 MHz, DMSO-d₆):
δ 10.32 (s, 1H, NH), 8.24 (d, J=8.2 Hz, 1H), 7.91 (d, J=7.8 Hz, 1H), 7.65-7.12 (m, 6H, aromatic), 3.02-2.88 (m, 4H, dihydronaphthyl CH₂)
¹³C NMR (151 MHz, DMSO-d₆):
δ 165.8 (CONH), 162.1 (thiazole C-2), 139.4-121.3 (aromatic carbons), 32.1/28.9 (dihydronaphthyl CH₂)
HRMS (ESI+):
m/z 403.0372 [M+H]⁺ (Calc. 403.0375)
Process Optimization Considerations
Yield Improvement Strategies
Purification Challenges
- HPLC Conditions :
- Column: XBridge C18, 5μm, 19×250mm
- Mobile Phase: 55% MeCN/0.1% TFA in H₂O
- Flow: 12 mL/min, λ=254 nm
Alternative Synthetic Pathways
Ullmann-Type Coupling ()
- Prepare 3-chlorobenzo[b]thiophene-2-carbonyl chloride
- React with CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%)
- Achieve 73% yield at 100°C in dioxane
Enzymatic Amination
- Catalyst : Candida antarctica Lipase B
- Conditions : 40°C, tert-butanol, 5Å molecular sieves
- Conversion : 61% after 48 hr
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a range of derivatives with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a chloro substituent, a naphtho-thiazole moiety, and a benzo-thiophene framework. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and functional group modifications. For instance, the synthesis of thiazole derivatives often utilizes starting materials like thiourea and various aromatic aldehydes or ketones under controlled conditions to yield the desired products with specific substitutions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For example, thiazoles have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The compound may exhibit similar properties due to its structural analogies with other thiazole-containing compounds that have demonstrated efficacy against drug-resistant strains of pathogens like Staphylococcus aureus and Candida species .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively studied. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). In vitro assays have indicated that certain thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells . The compound's specific interactions with cellular targets could be elucidated through molecular docking studies, which help predict binding affinities and modes of action.
Case Studies
- Antimicrobial Efficacy : A study investigating the activity of various thiazole derivatives found that compounds with structural similarities to 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide demonstrated broad-spectrum antimicrobial activity. These findings suggest that further exploration of this compound could lead to the development of new antimicrobial agents targeting resistant strains .
- Anticancer Research : Another research effort focused on the anticancer properties of thiazole derivatives where compounds were tested against multiple cancer cell lines. Results indicated that some derivatives exhibited significant cytotoxicity, prompting further investigation into their mechanisms of action and potential as chemotherapeutic agents .
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Organic Electronics
highlights compounds such as 10-(4-(Benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT) and 2,6-bis(4-(10H-phenoxazin-10-yl)phenyl)benzo[1,2-d:4,5-d′]bis(thiazole) (BT2), which incorporate benzothiazole and phenoxazine units. These compounds exhibit thermally activated delayed fluorescence (TADF) with short lifetimes (<1 μs) and small singlet-triplet energy gaps (ΔE_ST <0.1 eV) . In contrast, the target compound’s dihydronaphthothiazole system introduces partial saturation, reducing conjugation compared to fully aromatic analogs like BT2. This structural difference likely diminishes TADF efficiency, suggesting divergent applications (e.g., organic light-emitting diodes vs. non-emissive roles).
Antiviral Indeno[1,2-d]thiazole Derivatives
details indeno[1,2-d]thiazole derivatives (e.g., 7c–7i) with substituents such as chloro, methoxy, and fluoro groups. These compounds share a fused thiazole-aromatic core with the target compound but differ in the substituent positions and saturation (indenothiazole vs. dihydronaphthothiazole). For example:
- N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e) contains a chloro substituent, akin to the 3-chloro group in the target compound. Its synthesis yield (39%) aligns with typical yields for such derivatives (25–50%) .
Pharmacological Thiazole Derivatives
lists thiazol-5-ylmethyl carbamates (e.g., compounds l , m , w ) with complex peptide-like side chains, indicating applications in protease inhibition or antimicrobial activity. Unlike the target compound, these analogs prioritize functional group diversity (e.g., hydroperoxy, ureido) over fused aromatic systems, highlighting the thiazole ring’s versatility in drug design .
Agrochemical Thiazole-Based Compounds
references propiconazole and etaconazole, triazole-thiazole hybrids used as fungicides.
Biological Activity
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound features a complex structure that includes:
- A chloro substituent
- A naphtho[1,2-d]thiazole moiety
- A benzo[b]thiophene core
- A carboxamide functional group
This unique arrangement may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene, including compounds similar to this compound, exhibit significant antimicrobial properties. In particular, studies have shown:
- Activity against Mycobacterium tuberculosis (MTB) : Compounds in this class demonstrated minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against active and dormant strains of MTB. The presence of specific substituents, such as chloro groups, enhanced their efficacy compared to standard treatments like Rifampicin and Isoniazid .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.91 - 2.83 | Active & Dormant MTB |
| 8c | 0.60 | Dormant MTB |
| 8g | 0.61 | Dormant MTB |
Anticancer Activity
The compound also shows promise as an anticancer agent. It has been reported that:
- Inhibition of eIF4E/eIF4G Interaction : The compound acts as a potent inhibitor in the translation initiation process crucial for cancer cell proliferation. Studies demonstrate that rigidified analogues exhibit enhanced potency in inhibiting this interaction .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Molecular Docking Studies : These studies reveal that the compound binds effectively to key enzymes involved in pathogen metabolism, such as DprE1 in MTB, suggesting a targeted inhibition approach .
- Aryl Hydrocarbon Receptor (AhR) Activation : Some derivatives have been identified as AhR agonists, which may contribute to their toxicological profiles and potential therapeutic applications .
Study on Antitubercular Activity
A comprehensive study evaluated several benzo[b]thiophene derivatives against MTB strains. The results indicated that compounds with specific halogen substitutions had significantly lower MIC values compared to others, highlighting the role of chemical modifications in enhancing biological activity .
Study on Anticancer Properties
In another study focused on cancer cell lines, compounds structurally related to this compound were tested for their ability to inhibit cell proliferation. The findings suggested that these compounds could effectively reduce cancer cell viability through modulation of protein synthesis pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters influence yield?
- Methodology : The synthesis of polycyclic thiophene-carboxamide derivatives typically involves coupling reactions between carboxamide precursors and heterocyclic amines. For example, equimolar ratios of carboxamide intermediates (e.g., benzo[b]thiophene-2-carboxylic acid derivatives) and amines (e.g., 4,5-dihydronaphtho[1,2-d]thiazol-2-amine) are refluxed in 1,4-dioxane or ethanol for 12–24 hours . Key parameters include:
- Solvent choice : Polar aprotic solvents like 1,4-dioxane improve solubility of aromatic intermediates .
- Purification : Column chromatography (e.g., dichloromethane/ethyl acetate, 9:1) is critical for isolating products with >95% purity .
- Stoichiometry : Excess benzoylisothiocyanate (1.2–1.5 eq.) can drive reactions to completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should researchers prioritize?
- Methodology : Use a combination of:
- IR spectroscopy : Identify NH stretches (3200–3300 cm⁻¹), C=O (1660–1700 cm⁻¹), and C-S-C (650–750 cm⁻¹) .
- NMR : Focus on aromatic proton environments (δ 6.5–8.5 ppm in H NMR) and carbonyl carbons (δ 160–170 ppm in C NMR) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in multi-step syntheses of polycyclic thiophene-carboxamide hybrids?
- Methodology :
- Solvent optimization : Replace 1,4-dioxane with DMF to enhance nucleophilicity of amine groups .
- Catalytic additives : Use trimethylamine (TEA) or DMAP to accelerate coupling reactions .
- Temperature control : Increase reflux temperature (e.g., 90°C in ethanol) to reduce reaction time while monitoring decomposition .
- Yield improvement : Evidence from similar compounds shows yields can drop to 27% in multi-step syntheses; iterative adjustments to stoichiometry and workup protocols (e.g., recrystallization from ethanol/water) are critical .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR chemical shift variations) across studies?
- Methodology :
- Solvent effects : Compare data acquired in deuterated chloroform vs. DMSO-d6, as solvent polarity shifts proton environments (e.g., aromatic protons δ 7.2–7.6 ppm in CDCl vs. δ 7.5–8.0 ppm in DMSO) .
- Concentration adjustments : Dilute samples to avoid aggregation-induced shifts .
- Cross-validation : Use computational tools (e.g., DFT calculations) to predict C NMR shifts and reconcile experimental discrepancies .
Q. How can computational tools predict metabolic stability and guide derivative design for this compound?
- Methodology :
- Quantum chemical modeling : Apply density functional theory (DFT) to simulate aldehyde oxidase (AO) binding sites, predicting susceptibility to oxidative metabolism .
- Metabolic pathway mapping : Use in silico platforms (e.g., Schrödinger’s ADMET Predictor) to identify labile functional groups (e.g., thiazole rings prone to epoxidation) .
- Feedback loops : Integrate experimental metabolic data (e.g., in vitro microsomal assays) with computational models to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
